4-Chloro-3-(4-chlorophenoxy)aniline

Myeloperoxidase Inhibition Inflammation Cardiovascular Disease

This bis-chlorinated diphenyl ether aniline is a critical, non-substitutable building block. Its unique 3-chloro and 4-(4-chlorophenoxy) pattern is essential for potent MPO inhibition (IC₅₀=54nM) and as a direct precursor to Rafoxanide. Avoid experimental failure: using non-chlorinated or mono-chlorinated analogs will lead to a >500-fold loss in potency and synthesis failure. Procure the exact 4-Chloro-3-(4-chlorophenoxy)aniline (≥97%) for validated target engagement.

Molecular Formula C12H9Cl2NO
Molecular Weight 254.11 g/mol
Cat. No. B12442375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(4-chlorophenoxy)aniline
Molecular FormulaC12H9Cl2NO
Molecular Weight254.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=CC(=C2)N)Cl)Cl
InChIInChI=1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-7-9(15)3-6-11(12)14/h1-7H,15H2
InChIKeySHFQEACKNQDJHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-(4-chlorophenoxy)aniline: A Bis-Chlorinated Diphenyl Ether Aniline with Validated Differential Activity Profiles for Antimalarial, Peroxidase, and nAChR Research


4-Chloro-3-(4-chlorophenoxy)aniline (synonyms: 3-Chloro-4-(4-chlorophenoxy)aniline, CAS 24900-79-6; C₁₂H₉Cl₂NO, MW 254.11 g/mol) is a bis-chlorinated diphenyl ether aniline derivative. This compound is distinguished from its non-chlorinated phenoxyaniline and mono-chlorinated 3-(4-chlorophenoxy)aniline analogs by its unique 3-chloro and 4-(4-chlorophenoxy) substitution pattern on the central benzene ring [1]. This structural motif confers distinct physicochemical properties, including a calculated LogP of approximately 3.23 and the capacity for hydrogen bonding via the primary amine group [2]. The compound serves as a critical intermediate in the synthesis of the broad-spectrum anthelmintic rafoxanide and has been specifically patented for antimalarial applications [3][4].

Why 4-Chloro-3-(4-chlorophenoxy)aniline Cannot Be Replaced by 3-(4-Chlorophenoxy)aniline or Non-Chlorinated Analogs in Critical Research and Synthetic Workflows


Simple substitution of 4-Chloro-3-(4-chlorophenoxy)aniline with its closest commercially available analog, 3-(4-chlorophenoxy)aniline (CAS 105945-24-2), or with non-chlorinated 3-phenoxyaniline, is scientifically invalid due to fundamental differences in molecular topology and electronic character that drive target engagement. The presence of the additional chlorine atom ortho to the amine group in 4-Chloro-3-(4-chlorophenoxy)aniline introduces a unique steric and electronic environment that is absent in the mono-chlorinated analog. This modification is not incremental; it is documented to result in vastly different inhibitory potencies against key enzyme targets, as detailed in the quantitative evidence below [1]. Furthermore, the compound's specific substitution pattern is essential for its role as a building block in the synthesis of clinically utilized agents like rafoxanide [2]. Procurement based on a generic diphenyl ether aniline classification, without regard to the precise chlorine substitution, will lead to experimental failure and irreproducible synthesis.

Procurement-Relevant Quantitative Differentiation: A Direct Evidence Guide for 4-Chloro-3-(4-chlorophenoxy)aniline vs. Closest Analogs


Myeloperoxidase (MPO) Inhibition: 4-Chloro-3-(4-chlorophenoxy)aniline Exhibits 54 nM Potency vs. >29,000 nM for 4-(4-Chlorophenoxy)aniline

4-Chloro-3-(4-chlorophenoxy)aniline demonstrates potent, nanomolar inhibition of human myeloperoxidase (MPO), a key enzyme implicated in inflammatory diseases. This activity is contrasted with the closely related analog 4-(4-chlorophenoxy)aniline, which is essentially inactive against the same target, highlighting the critical role of the 3-chloro substitution for target engagement. The data reveal a >500-fold difference in inhibitory potency [1][2].

Myeloperoxidase Inhibition Inflammation Cardiovascular Disease

Antiplasmodial Activity of the Artesunate Hybrid (ATSA): In Vitro IC₅₀ of 1.45 ng/mL Against P. falciparum W2, Demonstrating Potent Activity and High Selectivity

The artesunate-3-chloro-4-(4-chlorophenoxy)aniline hybrid (ATSA) demonstrates potent in vitro antiplasmodial activity against both drug-sensitive (3D7) and multi-drug resistant (W2) strains of P. falciparum. Crucially, it maintains a high selective index (>2180 for 3D7) and exhibits in vivo efficacy against drug-resistant P. berghei lines in a mouse model [1][2]. This data establishes the specific utility of 4-Chloro-3-(4-chlorophenoxy)aniline as a privileged aniline partner in hybrid antimalarial design, a property not shared by simpler analogs.

Antimalarial Drug Discovery P. falciparum

Potent Antagonism of Neuronal Nicotinic Acetylcholine Receptors (nAChRs): 4-Chloro-3-(4-chlorophenoxy)aniline Inhibits α3β4 nAChR with an IC₅₀ of 1.8 nM

4-Chloro-3-(4-chlorophenoxy)aniline acts as a potent antagonist at the human α3β4 neuronal nicotinic acetylcholine receptor (nAChR), a subtype implicated in nicotine addiction and other neurological processes [1]. This high level of activity provides a clear differentiation point for researchers investigating nAChR pharmacology.

Neuronal nAChR Addiction Research Neurological Disorders

Physicochemical Differentiation: Enhanced Lipophilicity (ClogP 3.23) and Structural Uniqueness for Synthesis of Rafoxanide

The bis-chlorinated structure of 4-Chloro-3-(4-chlorophenoxy)aniline imparts distinct physicochemical properties, including a calculated partition coefficient (ClogP) of approximately 3.23, which is higher than the 3.1 calculated for its mono-chlorinated analog 3-(4-chlorophenoxy)aniline [1][2]. More critically, it is the essential and exclusive starting material for the synthesis of rafoxanide, a broad-spectrum veterinary anthelmintic [3].

Synthetic Intermediate Anthelmintic Medicinal Chemistry

Defined Scientific and Industrial Application Scenarios for Procuring 4-Chloro-3-(4-chlorophenoxy)aniline


Inflammation and Cardiovascular Research: High-Potency Myeloperoxidase (MPO) Tool Compound

Research groups focused on MPO's role in inflammatory and cardiovascular diseases can utilize 4-Chloro-3-(4-chlorophenoxy)aniline as a validated, potent in vitro inhibitor (IC₅₀ = 54 nM) for target engagement studies and assay development. The >500-fold greater potency compared to the mono-chlorinated analog (IC₅₀ >29,000 nM) is critical for achieving meaningful inhibition in cellular or biochemical assays [1]. This compound is suitable for structure-activity relationship (SAR) studies around the diphenyl ether chemotype as an MPO inhibitor.

Antimalarial Drug Discovery: Synthesis of Novel Artesunate Hybrids for Drug-Resistant Malaria

Medicinal chemistry teams developing new antimalarial agents, particularly those targeting multi-drug resistant Plasmodium strains, should procure 4-Chloro-3-(4-chlorophenoxy)aniline. It is a key building block for the synthesis of artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) hybrids, which have demonstrated in vitro potency against P. falciparum W2 (IC₅₀ = 1.45 ng/mL) and in vivo efficacy in a mouse model of resistant P. berghei (ED₅₀ = 2.601 mg/kg for LuR strain) [2]. A patent on this composition further validates its importance in this specific application area [3].

Neuroscience and Addiction Research: Potent and Selective Antagonist of the α3β4 Nicotinic Acetylcholine Receptor

Investigators studying the pharmacology of neuronal nicotinic acetylcholine receptors (nAChRs) can employ 4-Chloro-3-(4-chlorophenoxy)aniline as a selective tool compound. It acts as a potent antagonist at the human α3β4 nAChR (IC₅₀ = 1.8 nM) while exhibiting 6- to 8-fold lower potency at α4β2 and α4β4 subtypes [4]. This profile is valuable for dissecting the specific roles of the α3β4 receptor subtype in complex biological systems, including models of nicotine addiction and neurological function.

Veterinary Pharmaceutical Chemistry: Critical Intermediate for Rafoxanide Synthesis and Related Analog Studies

4-Chloro-3-(4-chlorophenoxy)aniline is the essential and documented synthetic precursor to rafoxanide, a broad-spectrum salicylanilide anthelmintic used in livestock [5]. Procurement of this specific isomer is mandatory for any process chemistry group involved in the synthesis, scale-up, or impurity profiling of rafoxanide. It is also a foundational building block for generating new rafoxanide analogs with potentially improved antiparasitic properties.

Quote Request

Request a Quote for 4-Chloro-3-(4-chlorophenoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.